8-Fluoro-1-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-1-azaspiro[4.5]decane: is a chemical compound with the molecular formula C9H15F2N. It belongs to the spirocyclic class of compounds and contains a fluorine atom. The compound’s structure features a spiro[4.5]decane ring system with an additional fluorine substituent.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 8-fluoro-1-azaspiro[4.5]decane. One notable method involves the reaction of commercially available reagents, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . This approach provides a convenient way to access the compound.
Reaction Conditions: The specific reaction conditions for the synthesis of this compound may vary depending on the chosen route. Researchers typically optimize reaction temperatures, solvents, and catalysts to achieve high yields.
Industrial Production Methods: While industrial-scale production methods are not widely documented, the compound’s synthesis likely involves scalable processes based on the established synthetic routes.
Analyse Chemischer Reaktionen
Reactivity: 8-Fluoro-1-azaspiro[4.5]decane can participate in various chemical reactions, including:
Substitution Reactions: The fluorine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Depending on the functional groups present, the compound may be oxidized or reduced.
Ring-Opening Reactions: The spirocyclic ring system can open under specific conditions.
Fluorination: Reagents like hydrogen fluoride (HF) or fluorinating agents facilitate fluorination.
Reduction: Common reducing agents (e.g., lithium aluminum hydride, NaBH) can reduce functional groups.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace the fluorine atom.
Major Products: The major products depend on the specific reaction. For example, fluorination leads to this compound, while reduction may yield different derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorinated Ligands: Its fluorine substituent makes it valuable for ligand design.
Drug Discovery: 8-Fluoro-1-azaspiro[4.5]decane derivatives may exhibit biological activity, making them potential drug candidates.
Receptor Binding: Investigating its interaction with biological receptors (e.g., sigma receptors) is crucial.
Fine Chemicals: The compound finds applications in fine chemical synthesis.
Materials Science: It may contribute to novel materials development.
Wirkmechanismus
The exact mechanism by which 8-fluoro-1-azaspiro[4.5]decane exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While no direct analogs are mentioned, researchers often compare this compound with related spirocyclic structures. Its uniqueness lies in the combination of the spiro[4.5]decane ring system and the fluorine substituent.
Eigenschaften
Molekularformel |
C9H16FN |
---|---|
Molekulargewicht |
157.23 g/mol |
IUPAC-Name |
8-fluoro-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,11H,1-7H2 |
InChI-Schlüssel |
ZIOBHUOEBKJNBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(CC2)F)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.